molecular formula C7H7BrClN B125524 2-Bromo-4-chloro-6-methylaniline CAS No. 146948-68-7

2-Bromo-4-chloro-6-methylaniline

Cat. No.: B125524
CAS No.: 146948-68-7
M. Wt: 220.49 g/mol
InChI Key: PLGLAPAIOBPKMR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylaniline (CAS 146948-68-7) is a halogen-substituted aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals . The compound features a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position on the aniline ring. This substitution pattern enables selective reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for constructing complex molecules .

Properties

IUPAC Name

2-bromo-4-chloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGLAPAIOBPKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608538
Record name 2-Bromo-4-chloro-6-methylaniline
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Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146948-68-7
Record name 2-Bromo-4-chloro-6-methylbenzenamine
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Record name 2-Bromo-4-chloro-6-methylaniline
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Record name Benzenamine, 2-bromo-4-chloro-6-methyl
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Preparation Methods

Sequential Halogenation of Methyl-Substituted Anilines

A widely cited approach involves sequential halogenation of pre-functionalized aniline derivatives. For instance, 4-chloro-6-methylaniline serves as a precursor for bromination at position 2. This method aligns with principles observed in the synthesis of analogous halogenated phenols.

Diazotization and Reduction (CN112358404A)

  • Starting Material : 3-Chloro-5-methyl-4-nitroaniline is subjected to diazotization using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) in water at 0–5°C, eliminating the amino group to form a diazonium intermediate.

  • Hypophosphorous Acid Reduction : The intermediate is reduced using hypophosphorous acid (H₃PO₂) to yield 3-chloro-5-methylnitrobenzene.

  • Iron Powder Reduction : Nitro groups are reduced to amines using iron powder at 85–95°C, yielding 2-chloro-6-methylaniline in 82.5% yield.

Adaptation for Bromination :

  • The resulting 2-chloro-6-methylaniline can undergo bromination at position 4 using bromine (Br₂) in acetic acid (CH₃COOH) with sodium acetate (NaOAc) as a buffer.

  • Key Parameters :

    • Molar ratio of Br₂ to aniline: 1.05–1.1 equivalents to avoid over-bromination.

    • Temperature: 50–60°C to balance reaction rate and selectivity.

Direct Bromo-Chlorination of 6-Methylaniline

Optimization and Comparative Analysis

Solvent and Temperature Effects

ParameterDiazotization-ReductionChlorination-Bromination
Solvent WaterBenzotrifluoride (BTF)
Reaction Temperature 0–5°C (diazotization)50–60°C (chlorination)
Yield 82.5%75–80%
  • Water vs. BTF : Aqueous systems favor green chemistry but may limit substrate solubility. BTF improves homogeneity but requires post-reaction separation.

Reagent Stoichiometry

  • Iron Powder Reduction : A 1:3.5 molar ratio of aniline to iron ensures complete nitro reduction without excess metal waste.

  • Bromine Control : Sub-equimolar Br₂ (1.05 equivalents) prevents di-bromination byproducts.

Challenges and Byproduct Mitigation

Regioselectivity in Halogenation

  • The methyl group at position 6 exerts an ortho/para-directing effect, complicating bromine placement at position 2.

  • Solution : Use bulky solvents (e.g., BTF) or low temperatures to favor kinetic control.

Purification Strategies

  • Column Chromatography : Effective for isolating 2-bromo-4-chloro-6-methylaniline from polar byproducts.

  • Crystallization : Cooling the reaction mixture precipitates the product, as demonstrated in the US patent.

Industrial and Environmental Considerations

  • Cost Efficiency : Iron powder and hypophosphorous acid are economical compared to noble metal catalysts.

  • Waste Management : Chlorine and bromine reactions generate acidic byproducts (HCl, HBr), necessitating neutralization with NaOAc or NaOH .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-methylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other substituents.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Bromo-4-chloro-6-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential role in drug development. Studies have focused on its interactions with biological targets, including enzyme systems and receptors, which may lead to the discovery of new therapeutic agents.

Biological Studies

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophiles makes it a useful tool in biochemical assays.

Industrial Applications

This compound is utilized in the production of dyes and pigments. Its reactivity allows for the creation of various colorants used in textiles and coatings.

Case Studies

Study Title Focus Area Findings
Antimicrobial Activity of Schiff BasesBiological ActivityDerivatives showed significant antimicrobial properties against bacterial strains like E. coli and S. aureus with MIC values ranging from 30 to 50 µg/mL.
Palladium-Catalyzed Amination ReactionsOrganic SynthesisDemonstrated the effectiveness of using this compound in forming complex organic compounds through selective amination.
Synthesis of SGLT2 InhibitorsMedicinal ChemistryHighlighted its role as a key intermediate in developing potential diabetes therapies during scale-up processes .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methylaniline involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

4-Bromo-2-chloro-6-methylaniline (CAS 30273-42-8)

  • Molecular Formula : C₇H₇BrClN (identical to the target compound).
  • Substituent Positions : Bromine (4-position), chlorine (2-position), methyl (6-position).
  • Melting Point : 37–40°C .
  • Key Differences : The altered positions of bromine and chlorine influence electronic and steric properties. The 4-bromo derivative may exhibit different reactivity in electrophilic aromatic substitution due to meta-directing effects of bromine versus chlorine .

2-Bromo-4-chloro-6-fluoroaniline (CAS 195191-47-0)

  • Molecular Formula : C₇H₆BrClFN.
  • Substituent Differences : Methyl group replaced by fluorine at the 6-position.

Functional Group Variations

2-Bromo-6-chloro-4-(trifluoromethyl)aniline

  • Molecular Formula : C₈H₆BrClF₃N.
  • Substituent Differences : Methyl group replaced by trifluoromethyl (-CF₃).
  • Impact : The -CF₃ group significantly enhances electron-withdrawing effects, reducing nucleophilicity of the amine and altering solubility. Such derivatives are common in agrochemicals requiring resistance to metabolic degradation .

4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5)

  • Molecular Formula : C₇H₇BrFN.
  • Substituent Differences : Chlorine replaced by fluorine at the 2-position.

Nitro-Substituted Derivatives

2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9)

  • Molecular Formula : C₇H₇BrN₂O₃.
  • Substituent Differences: Methoxy (-OCH₃) at 6-position and nitro (-NO₂) at 4-position.
  • Impact : The nitro group introduces strong meta-directing effects, making this compound suitable for synthesizing explosives or pigments. The methoxy group increases solubility in polar solvents .

4-Bromo-2-methyl-6-nitroaniline (CAS 84752-20-5)

  • Molecular Formula : C₇H₇BrN₂O₂.
  • Substituent Differences: Nitro (-NO₂) at 6-position.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 146948-68-7 C₇H₇BrClN 220.49 Not reported Agrochemicals, dyes
4-Bromo-2-chloro-6-methylaniline 30273-42-8 C₇H₇BrClN 220.49 37–40 Pharmaceutical intermediates
2-Bromo-4-chloro-6-fluoroaniline 195191-47-0 C₇H₆BrClFN 238.48 Not reported Fluorinated drug synthesis
4-Bromo-2-fluoro-6-methylaniline 429683-46-5 C₇H₇BrFN 204.04 Not reported Catalysis, materials science
2-Bromo-6-methoxy-4-nitroaniline 16618-66-9 C₇H₇BrN₂O₃ 259.05 Not reported Explosives, pigments

Biological Activity

2-Bromo-4-chloro-6-methylaniline (BCMA) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with BCMA, including its antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure and Properties

BCMA is characterized by the following structural formula:

  • Molecular Formula : C₇H₈BrClN
  • Molecular Weight : 219.50 g/mol

The compound features a benzene ring with bromine and chlorine substituents, along with a methyl group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

BCMA has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 0.015 mg/mL against Staphylococcus aureus.

Anticancer Properties

Research indicates that BCMA may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, flow cytometry results showed that BCMA treatment led to increased apoptosis rates in MCF-7 breast cancer cells . Additionally, animal studies revealed that BCMA administration suppressed tumor growth in tumor-bearing mice, highlighting its potential as an anticancer agent .

Enzyme Inhibition

BCMA's mechanism of action includes the inhibition of specific enzymes involved in cellular signaling pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The compound exhibited an IC₅₀ value of 3.11 μM for COX-2 inhibition, indicating its potential as an anti-inflammatory agent .

The biological effects of BCMA are attributed to its ability to interact with various molecular targets within cells. The compound binds to specific receptors and enzymes, modulating their activity and leading to altered cellular processes such as apoptosis and inflammation. Its structure allows it to effectively disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Anticancer Activity in Mice : A study involving tumor-suffering mice treated with BCMA demonstrated a significant reduction in tumor size compared to control groups. The treatment group showed a marked decrease in cell proliferation markers, suggesting a direct effect on tumor growth suppression .
  • Enzyme Inhibition Studies : In vitro assays assessed the inhibitory effects of BCMA on COX enzymes. The results indicated that BCMA could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibition profile .

Comparative Analysis

Compound Molecular Formula Biological Activity IC₅₀ (μM)
This compoundC₇H₈BrClNAntimicrobial, AnticancerCOX-2: 3.11
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineC₁₃H₁₂FClN₂Significant anticancer activityU87 glioblastoma: 45.2
5-bromo-2-((4-nitrophenoxy)methyl)-1H-benzo[d]imidazoleC₁₃H₉BrN₂O₂SStrong antimicrobial activityS. aureus: 0.015

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-bromo-4-chloro-6-methylaniline be optimized for high purity and yield?

  • Methodology :

  • Start with halogenation of 4-chloro-6-methylaniline using brominating agents (e.g., NBS or Br₂) under controlled conditions. Monitor regioselectivity via TLC and adjust solvent polarity (e.g., DCM or THF) to minimize side reactions .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimize reaction temperature (e.g., 0–25°C) to suppress over-bromination, as seen in analogous halogenated aniline syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR in CDCl₃ to identify substituent positions. The methyl group at C6 appears as a singlet (~δ 2.3 ppm), while aromatic protons show coupling patterns consistent with para- and ortho-substituents .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.9) and isotopic patterns for bromine/chlorine .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL (space group P1_1, R-factor < 5%) .

Q. How do solubility and stability impact experimental design for this compound?

  • Methodology :

  • Test solubility in aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Limited solubility in water necessitates hydrophobic reaction media .
  • Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent oxidative degradation, as recommended for brominated aniline derivatives .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Validate with experimental UV-Vis spectra (λₘₐₓ ~280 nm in ethanol) and correlate charge distribution with observed reactivity in Suzuki-Miyaura coupling .

Q. How can regioselectivity in cross-coupling reactions involving this compound be explained?

  • Methodology :

  • Perform kinetic studies (e.g., time-resolved 1^1H NMR) to track intermediates in Pd-catalyzed couplings. Compare with DFT-calculated transition state energies to identify steric/electronic drivers (e.g., bromine’s leaving group ability vs. chlorine’s inductive effects) .
  • Use Hammett plots to correlate substituent effects with reaction rates (σₚ values: Br = +0.23, Cl = +0.47) .

Q. How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodology :

  • Re-examine sample purity via GC-MS to rule out contaminants. For crystal structures, verify thermal motion (B-factors) in XRD data to assess disorder .
  • Use dynamic NMR (VT-NMR) to detect conformational equilibria in solution that XRD might not capture .

Q. What strategies mitigate side reactions during functionalization (e.g., nitration)?

  • Methodology :

  • Employ directing group strategies (e.g., acetyl protection) to control nitro group placement. Monitor regiochemistry via 1^1H NMR (e.g., para-nitro products show distinct splitting patterns) .
  • Optimize nitrating agents (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to minimize bromine displacement, as observed in halogenated aromatic systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-chloro-6-methylaniline
Reactant of Route 2
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2-Bromo-4-chloro-6-methylaniline

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